molecular formula C15H19N3O2S B251026 N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]butanamide

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]butanamide

Cat. No.: B251026
M. Wt: 305.4 g/mol
InChI Key: YMNMFGWBWUAKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-1,3-Benzothiazole-2,6-diyldibutanamide is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,3-benzothiazole-2,6-diyldibutanamide can be achieved through several synthetic pathways. Common methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds, which can then be further transformed into benzothiazole derivatives.

    Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.

    Biginelli Reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further modified to obtain benzothiazole derivatives.

    Microwave Irradiation: This method accelerates chemical reactions using microwave energy, leading to faster synthesis and higher yields.

    One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants in a single reaction vessel to form the desired product.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-1,3-Benzothiazole-2,6-diyldibutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N’-1,3-Benzothiazole-2,6-diyldibutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its stable chemical structure

Mechanism of Action

The mechanism of action of N,N’-1,3-benzothiazole-2,6-diyldibutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound can also disrupt bacterial cell walls, exhibiting antimicrobial properties. The exact pathways and molecular targets vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-1,3-Benzothiazole-2,6-diyldibutanamide stands out due to its specific amide linkage, which can enhance its stability and biological activity. This unique structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and other scientific fields .

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]butanamide

InChI

InChI=1S/C15H19N3O2S/c1-3-5-13(19)16-10-7-8-11-12(9-10)21-15(17-11)18-14(20)6-4-2/h7-9H,3-6H2,1-2H3,(H,16,19)(H,17,18,20)

InChI Key

YMNMFGWBWUAKNQ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.